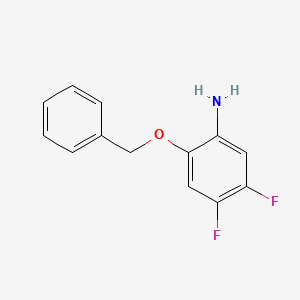

2-(Benzyloxy)-4,5-difluoroaniline

Übersicht

Beschreibung

2-(Benzyloxy)-4,5-difluoroaniline, also known as benzyl 2,4,5-trifluoroaniline, is an organic compound with a wide range of applications in the field of chemistry. It is a colorless solid with a molecular formula of C9H9F3NO, and is used in the synthesis of various organic compounds and pharmaceuticals. It is also used as an intermediate in the production of dyes, resins, and other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-4,5-difluoroaniline: is a valuable compound in the synthesis of benzyl ethers and esters. It serves as a reagent that facilitates the transfer of the benzyl group to other molecules under mild conditions . This is particularly useful in organic synthesis where protecting groups are required to shield functional groups during complex reactions. The compound’s ability to operate under neutral conditions makes it an indispensable tool for chemists working with sensitive substrates.

Pharmaceutical Intermediate

In the pharmaceutical industry, 2-(Benzyloxy)-4,5-difluoroaniline acts as an intermediate in the synthesis of various drugs . Its unique structure allows for the creation of compounds that can be further modified to produce active pharmaceutical ingredients (APIs). This versatility is crucial for the development of new medications and treatments.

Chemical Research

The compound is also used extensively in chemical research, particularly in studies involving electrophilic substitution reactions . Its reactivity with different electrophiles can be studied to understand reaction mechanisms and kinetics, which is fundamental for designing more efficient synthetic routes in organic chemistry.

Protective Group in Peptide Synthesis

2-(Benzyloxy)-4,5-difluoroaniline: is employed as a protective group in peptide synthesis . It protects the amino group during the coupling of amino acids, which is a critical step in the production of peptides. The protection ensures that the amino acids react in a controlled manner, leading to the desired sequence and structure of the peptide.

Synthesis of Multidentate Chelating Ligands

This compound is instrumental in the synthesis of multidentate chelating ligands . These ligands have applications in coordination chemistry where they form stable complexes with metal ions. Such complexes are important in catalysis, environmental remediation, and the development of contrast agents for medical imaging.

Material Science

In material science, 2-(Benzyloxy)-4,5-difluoroaniline can be used to modify the properties of polymers and create new materials with specific characteristics . Its incorporation into polymer chains can influence the thermal stability, rigidity, and solubility of the resulting material, which opens up possibilities for innovative applications in various industries.

Eigenschaften

IUPAC Name |

4,5-difluoro-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXKCMABTCBQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

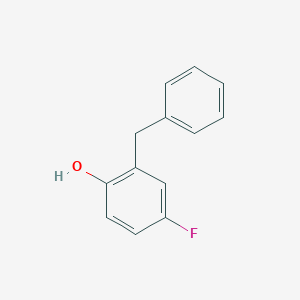

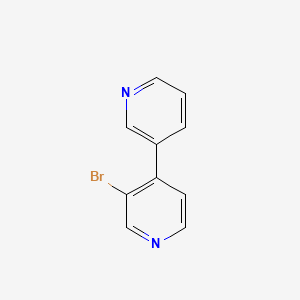

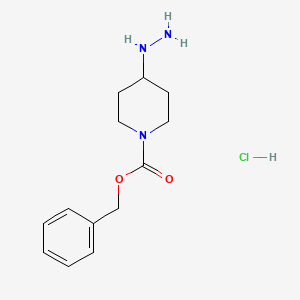

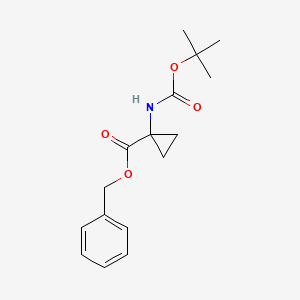

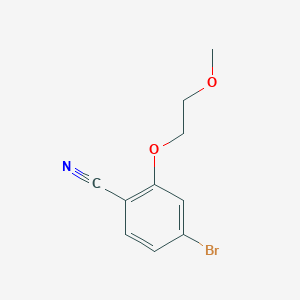

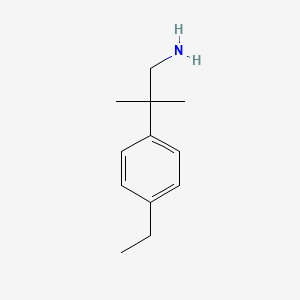

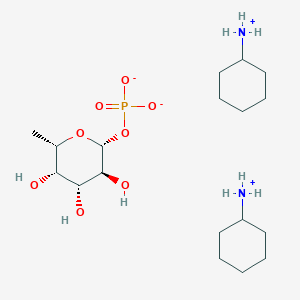

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)

![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)